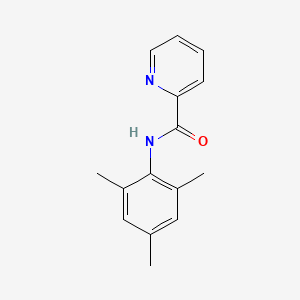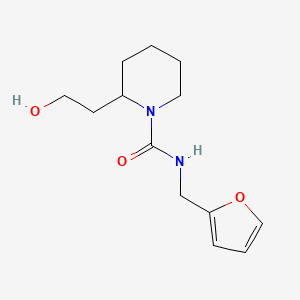
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide, also known as AGN 1135, is a guanidine derivative that has been studied for its potential use as a pharmacological tool to investigate the role of imidazoline receptors in the body. Imidazoline receptors are a class of G protein-coupled receptors that are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. AGN 1135 has been shown to have high affinity for imidazoline receptors, particularly the I2 subtype, and has been used in numerous studies to investigate the function of these receptors.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 involves its binding to imidazoline receptors, particularly the I2 subtype. Imidazoline receptors are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been shown to selectively bind to I2 receptors and modulate their function, leading to changes in these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 are largely dependent on its interaction with imidazoline receptors, particularly the I2 subtype. Studies have shown that 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 can modulate insulin secretion, reduce blood pressure, and alter pain perception in animal models. In addition, 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is its high affinity and selectivity for imidazoline receptors, particularly the I2 subtype. This makes it a useful tool for investigating the function of these receptors in a variety of experimental systems. In addition, the synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is relatively straightforward, making it accessible to researchers.
One limitation of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is its potential for off-target effects, particularly at high concentrations. In addition, the hydroiodide salt of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is hygroscopic and can be difficult to work with in some experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135. One area of interest is the development of more selective ligands for imidazoline receptors, particularly the I2 subtype. In addition, further studies are needed to investigate the potential therapeutic applications of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135, particularly in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 and related compounds may facilitate their use in future research.
Synthesemethoden
The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 involves several steps, starting with the reaction of 2-phenylcyclopropylamine with chloroacetonitrile to form 2-(2-phenylcyclopropyl)acetonitrile. This intermediate is then reacted with guanidine hydrochloride to form the desired product, 1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine, which is subsequently treated with hydroiodic acid to form the hydroiodide salt of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135. The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been well-characterized and is relatively straightforward, making it a useful compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been used extensively in scientific research to investigate the function of imidazoline receptors, particularly the I2 subtype. Studies have shown that 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has high affinity for I2 receptors and can be used as a selective ligand to probe the function of these receptors. 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been used in a variety of experimental systems, including in vitro binding assays, in vivo animal models, and human clinical trials.
Eigenschaften
IUPAC Name |
1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-15(2)12(13)14-11-8-10(11)9-6-4-3-5-7-9;/h3-7,10-11H,8H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBJLFAFCEUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1CC1C2=CC=CC=C2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)

![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)




![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)

